molecular formula C19H15ClN4O2 B15036864 5-amino-1-(3-chloro-4-methylphenyl)-4-(4-hydroxyquinazolin-2-yl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-1-(3-chloro-4-methylphenyl)-4-(4-hydroxyquinazolin-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B15036864
M. Wt: 366.8 g/mol
InChI Key: AVJGKQPHSIISDT-UHFFFAOYSA-N
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Description

“5-amino-1-(3-chloro-4-methylphenyl)-4-(4-hydroxyquinazolin-2-yl)-1,2-dihydro-3H-pyrrol-3-one” is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrolone core, substituted with various functional groups, including an amino group, a chloro-methylphenyl group, and a hydroxyquinazolinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-1-(3-chloro-4-methylphenyl)-4-(4-hydroxyquinazolin-2-yl)-1,2-dihydro-3H-pyrrol-3-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Substitution Reactions: Introduction of the amino group, chloro-methylphenyl group, and hydroxyquinazolinyl group through nucleophilic substitution or electrophilic aromatic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice to maximize yield and purity.

    Use of Catalysts: To enhance reaction rates and selectivity.

    Scalability: Ensuring the process is scalable from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

“5-amino-1-(3-chloro-4-methylphenyl)-4-(4-hydroxyquinazolin-2-yl)-1,2-dihydro-3H-pyrrol-3-one” can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation Products: Ketones, quinones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate for treating diseases due to its unique structure and functional groups.

    Material Science: As a building block for the synthesis of advanced materials with specific properties.

    Biological Research: As a probe or inhibitor in biochemical assays.

Mechanism of Action

The mechanism of action of “5-amino-1-(3-chloro-4-methylphenyl)-4-(4-hydroxyquinazolin-2-yl)-1,2-dihydro-3H-pyrrol-3-one” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-(3-chloro-4-methylphenyl)-4-(4-hydroxyquinazolin-2-yl)-1,2-dihydro-3H-pyrrol-3-one: can be compared with other pyrrolone derivatives, quinazolinyl compounds, and substituted phenyl compounds.

Uniqueness

    Functional Group Diversity: The presence of multiple functional groups in a single molecule provides unique reactivity and potential for diverse applications.

    Structural Complexity: The combination of a pyrrolone core with quinazolinyl and phenyl substituents offers a unique structural framework for interaction with biological targets.

Properties

Molecular Formula

C19H15ClN4O2

Molecular Weight

366.8 g/mol

IUPAC Name

2-[1-(3-chloro-4-methylphenyl)-3-hydroxy-5-imino-2H-pyrrol-4-yl]-3H-quinazolin-4-one

InChI

InChI=1S/C19H15ClN4O2/c1-10-6-7-11(8-13(10)20)24-9-15(25)16(17(24)21)18-22-14-5-3-2-4-12(14)19(26)23-18/h2-8,21,25H,9H2,1H3,(H,22,23,26)

InChI Key

AVJGKQPHSIISDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4C(=O)N3)O)Cl

Origin of Product

United States

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